
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate: is a complex organic compound that features multiple functional groups, including oxazolidinones, azetidines, and styryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the styryl group via a Wittig or Heck reaction.
- Formation of the azetidine ring through cyclization.
- Final esterification to introduce the tert-butyl acetate group.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalysts, solvents, and reaction temperatures.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazolidinone or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of oxazolidinone and azetidine rings suggests potential activity as an antibiotic or other bioactive compound.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolidinones and azetidines, such as:
Linezolid: An oxazolidinone antibiotic.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative.
Uniqueness
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate is unique due to its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C32H32N2O5 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3S,4R)-2-oxo-3-[(4S,5R)-2-oxo-4,5-diphenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]acetate |
InChI |
InChI=1S/C32H32N2O5/c1-32(2,3)39-26(35)21-33-25(20-19-22-13-7-4-8-14-22)28(30(33)36)34-27(23-15-9-5-10-16-23)29(38-31(34)37)24-17-11-6-12-18-24/h4-20,25,27-29H,21H2,1-3H3/b20-19+/t25-,27+,28+,29-/m1/s1 |
Clave InChI |
FAFNLHCDKXLJRD-FZPXYPCESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CN1[C@@H]([C@@H](C1=O)N2[C@H]([C@H](OC2=O)C3=CC=CC=C3)C4=CC=CC=C4)/C=C/C5=CC=CC=C5 |
SMILES canónico |
CC(C)(C)OC(=O)CN1C(C(C1=O)N2C(C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C=CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



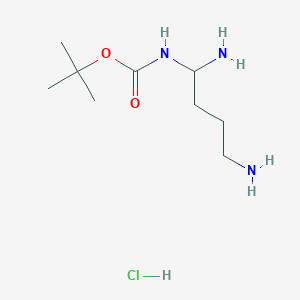
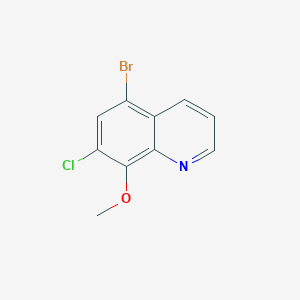
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)

![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
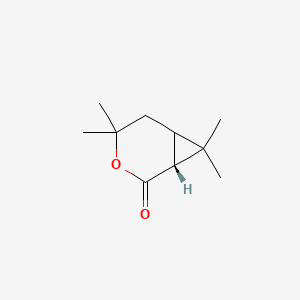
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
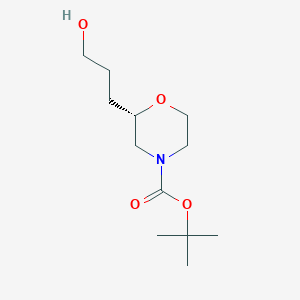
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)
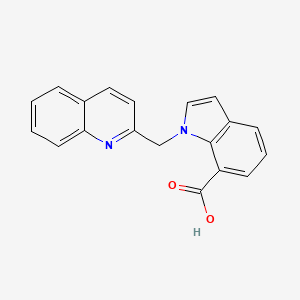
![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
